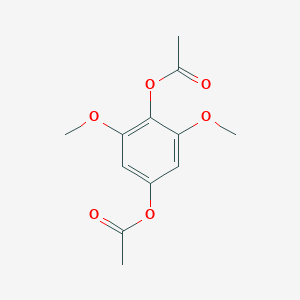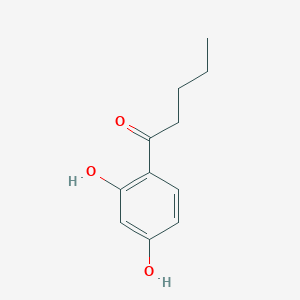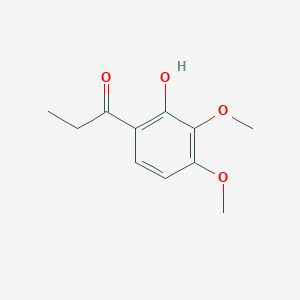
3-ヒドロキシピコリン酸メチル
概要
説明
Methyl 3-hydroxypicolinate, also known as MHP, is a heterocyclic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for Methyl 3-hydroxypicolinate is methyl 3-hydroxy-2-pyridinecarboxylate . The InChI code is 1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
Methyl 3-hydroxypicolinate is a solid at room temperature . It has a molecular weight of 153.14 . The compound’s InChI code is 1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 .科学的研究の応用
薬理学
3-ヒドロキシピコリン酸メチル: は、薬剤設計および合成におけるビルディングブロックとしての可能性が薬理学で調査されています。その構造は、新しい薬理活性化合物の開発につながる可能性のある修飾に適しています。 高いGI吸収と溶解性などの化合物の物理化学的特性は、生物学的利用能が向上した薬物の作成におけるさらなる調査の対象となっています .
農業
農業では、3-ヒドロキシピコリン酸メチルは、殺虫剤および殺菌剤として知られるリコポディウムアルカロイドの合成における役割について研究されてきました。 これらのアルカロイドは、伝統的に薬に使用されてきた植物に由来し、合成農薬に対する天然の代替手段を提供し、持続可能な農業慣行に貢献する可能性があります .
材料科学
この化合物は、室温での固体の物理的形態と不活性雰囲気下での安定性により、材料科学研究に適しています。 これは、特定の光学または電気的特性を持つ新しい材料の開発に使用でき、太陽光発電や半導体などの分野における進歩に貢献する可能性があります .
生化学
3-ヒドロキシピコリン酸メチル: は、酵素研究および代謝経路分析における役割のために生化学で重要です。 重要な生化学反応におけるその存在は、酵素メカニズムの理解と、治療目的のために代謝経路を調節できる阻害剤の設計に役立ちます .
環境科学
環境科学研究は、3-ヒドロキシピコリン酸メチルから、生分解過程の研究において利益を得ることができます。 その化学構造は、環境におけるそのような化合物がどのように分解するかを調査することを可能にし、これはその生態学的影響を評価し、環境に優しい化学物質を開発するために不可欠です .
分析化学
分析化学では、3-ヒドロキシピコリン酸メチルは、さまざまなクロマトグラフィーおよび分光法で標準または試薬として使用されます。 その明確に定義された物理的および化学的特性により、正確な較正が可能になり、複雑な混合物中の物質の定量化に役立ちます .
工業用途
産業的には、3-ヒドロキシピコリン酸メチルは、ファインケミカルの合成に用途があります。 さまざまな条件下でのその反応性と安定性は、染料、樹脂、医薬品を含む幅広い産業製品の製造における貴重な中間体となっています .
安全と規制研究
最後に、3-ヒドロキシピコリン酸メチルは、安全と規制の研究の対象となっています。 その毒性学的プロファイルと環境リスクを理解することは、グローバルな化学物質安全規制への準拠のために不可欠であり、その用途が人的健康と環境の両方に安全であることを保証します .
Safety and Hazards
Methyl 3-hydroxypicolinate has several safety warnings associated with it. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .
特性
IUPAC Name |
methyl 3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKUZDJUGIOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356068 | |
| Record name | methyl 3-hydroxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62733-99-7 | |
| Record name | methyl 3-hydroxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Hydroxy-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does methyl 3-hydroxypicolinate play in the synthesis of 5-azaflavones?
A1: Methyl 3-hydroxypicolinate serves as a crucial starting material in the synthesis of 5-azaflavones []. The process involves a Claisen condensation reaction where methyl 3-hydroxypicolinate reacts with various aromatic or heterocyclic methyl ketones in the presence of sodium hydride (NaH) as a base. This reaction forms the corresponding β-diketone intermediates. These intermediates then undergo cyclization in boiling formic acid (HCOOH) to yield the desired 5-azaflavone derivatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
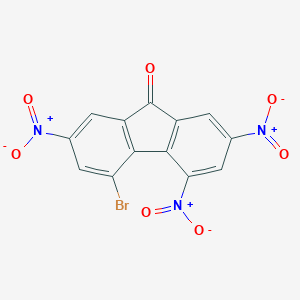
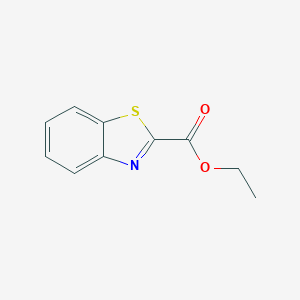
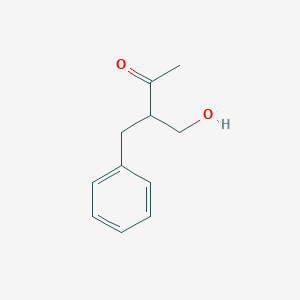
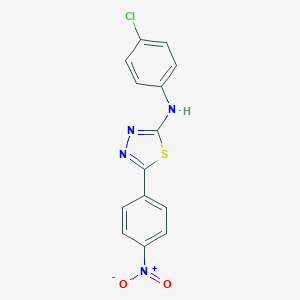
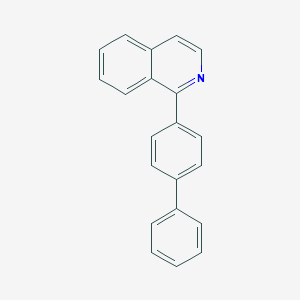

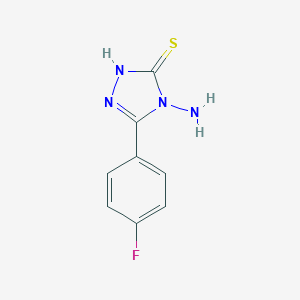
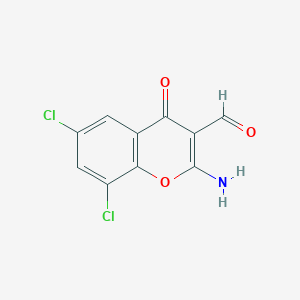
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
